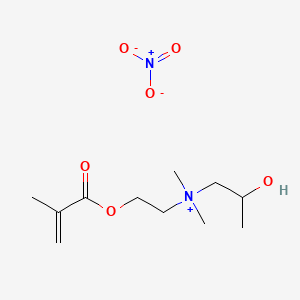

(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate

Description

(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a quaternary ammonium salt featuring a nitrate counterion and two distinct functional groups: a 2-hydroxypropyl moiety and a 2-methacryloyloxyethyl group. The nitrate counterion may enhance solubility and modulate biological activity compared to halide counterparts.

Properties

CAS No. |

68928-62-1 |

|---|---|

Molecular Formula |

C11H22N2O6 |

Molecular Weight |

278.30 g/mol |

IUPAC Name |

2-hydroxypropyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;nitrate |

InChI |

InChI=1S/C11H22NO3.NO3/c1-9(2)11(14)15-7-6-12(4,5)8-10(3)13;2-1(3)4/h10,13H,1,6-8H2,2-5H3;/q+1;-1 |

InChI Key |

PWLYTOCBDCTZCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C[N+](C)(C)CCOC(=O)C(=C)C)O.[N+](=O)([O-])[O-] |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Quaternary Ammonium Salt

The core synthetic strategy is the quaternization of a tertiary amine precursor with an appropriate alkylating agent, followed by ion exchange or direct formation of the nitrate salt.

-

- Tertiary amine: 2-dimethylaminoethanol or derivatives thereof

- Methacryloyl-containing alkylating agent: 2-bromoethyl methacrylate or 2-chloroethyl methacrylate

- Hydroxypropylating agent or direct use of 2-hydroxypropyl substituent

-

- Nucleophilic substitution reaction (quaternization) under mild to moderate heating (typically 40–80°C)

- Solvent: polar aprotic solvents such as acetonitrile, or aqueous media depending on solubility

- The reaction proceeds via the nucleophilic attack of the tertiary amine nitrogen on the alkyl halide bearing the methacryloyl group, forming a quaternary ammonium salt intermediate.

-

- The quaternary ammonium halide intermediate is then subjected to ion exchange with silver nitrate or sodium nitrate to replace the halide anion with nitrate, yielding the target nitrate salt.

- Ion exchange is typically performed in aqueous solution at room temperature, followed by filtration to remove silver halide precipitate if silver nitrate is used.

This synthetic route is supported by analogous methods reported for functionalized cationic polymers and monomers.

Direct Synthesis via Esterification and Quaternization

An alternative approach involves:

- Step 1: Esterification of 2-hydroxypropyl dimethylamine with methacryloyl chloride or methacrylic anhydride to introduce the methacryloyloxyethyl group.

- Step 2: Quaternization of the tertiary amine with methylating agents such as methyl nitrate or methyl iodide followed by ion exchange to nitrate salt.

This method allows for better control of the substitution pattern and purity but requires careful handling of reactive acylating agents.

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Nucleophilic substitution (quaternization) | Tertiary amine + 2-bromoethyl methacrylate, 40–80°C, solvent (acetonitrile or aqueous) | Quaternary ammonium halide salt |

| 2 | Ion exchange | Silver nitrate or sodium nitrate in aqueous solution | Quaternary ammonium nitrate salt (target compound) |

| Alternative 1 | Esterification + Quaternization | 2-hydroxypropyl dimethylamine + methacryloyl chloride; then methyl nitrate or methyl iodide | Target nitrate salt |

Analytical and Purification Techniques

- Purity Assessment: Typically performed by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis.

- Molecular Characterization: Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) are used to confirm molecular weight and purity.

- Physical Properties: Melting point and solubility tests confirm the identity and quality of the nitrate salt.

Research and Patents Supporting Preparation Methods

- Patent WO2007070801A2 describes similar synthetic methods for antimicrobial films involving quaternary ammonium compounds prepared by quaternization and ion exchange.

- Patent US20070185281A1 discusses preparation of water-soluble functionalized cationic copolymers via reaction of amino-containing polymers with alkylating agents, paralleling the preparation of quaternary ammonium salts.

- Patent EP0337490A2 details copolymerization methods involving methacryloyl-containing monomers with quaternary ammonium groups, indicating the importance of controlled synthesis of such monomers before polymerization.

Summary Table of Preparation Methods

| Preparation Method | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Quaternization of tertiary amine + alkyl halide + ion exchange | 2-dimethylaminoethanol, 2-bromoethyl methacrylate, silver nitrate | 40–80°C, polar solvents | Straightforward, scalable | Requires halide removal step |

| Esterification of amine + methacryloyl chloride + quaternization | 2-hydroxypropyl dimethylamine, methacryloyl chloride, methyl nitrate | Controlled temperature, inert atmosphere | High purity, controlled substitution | Requires handling reactive acylating agents |

| Direct synthesis via copolymerization (less common for pure monomer) | Methacryloyl monomers, tertiary amines | Radical polymerization conditions | Useful for polymer formation | Not for pure monomer preparation |

Chemical Reactions Analysis

(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrate group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like halides.

Scientific Research Applications

(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate has a wide range of scientific research applications:

Chemistry: It is used as a monomer in the synthesis of polymers with unique properties.

Biology: The compound is used in the formulation of biocompatible materials.

Medicine: It is explored for its potential use in drug delivery systems due to its film-forming properties.

Industry: The compound is used in the production of antistatic agents, coatings, and adhesives.

Mechanism of Action

The mechanism of action of (2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate involves its interaction with molecular targets through ionic and hydrogen bonding. The compound’s cationic nature allows it to interact with negatively charged surfaces, leading to its antistatic and film-forming properties. The pathways involved include the formation of stable films on surfaces and the reduction of static charge buildup .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares the target compound with structurally related quaternary ammonium salts:

Key Observations:

Functional Groups :

- The target compound’s methacryloyloxyethyl group enables covalent incorporation into polymers, similar to the bromide analog in dental composites .

- The hydroxypropyl group enhances hydrophilicity compared to stearamidopropyl (long alkyl chain) or 2,2-dimethylpropyl substituents .

Counterion Effects :

- Nitrate counterions (e.g., in the target compound and CAS 2764-13-8 ) may improve solubility in polar solvents compared to bromide or chloride salts.

- Bromide analogs (e.g., bis(2-methacryloyloxyethyl)dimethylammonium bromide) exhibit proven antimicrobial activity in dental composites, suggesting nitrate variants could offer similar or enhanced efficacy .

Applications :

- Dental Materials : The methacryloyloxyethyl group in both the target compound and the bromide analog supports photopolymerization in dental resins, while the hydroxypropyl group may improve biocompatibility.

- Surfactants : Compounds with long alkyl chains (e.g., stearamidopropyl ) prioritize conditioning and emulsification, whereas the target compound’s structure favors reactive or antimicrobial roles.

Biological Activity

(2-Hydroxypropyl)(2-methacryloyloxyethyl)dimethylammonium nitrate is a quaternary ammonium compound known for its potential applications in various fields, including biomedicine and materials science. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The compound features a methacryloyloxyethyl group and a dimethylammonium moiety, contributing to its unique properties. The presence of a hydroxyl group enhances solubility and reactivity, making it suitable for various applications.

Antimicrobial Activity

Research indicates that quaternary ammonium compounds (QACs), including derivatives like this compound, exhibit significant antimicrobial activity. The mechanism of action is primarily attributed to the disruption of microbial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Efficacy of QACs

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (2-Hydroxypropyl)(2-methacryloyloxyethyl) | E. coli | 32 µg/mL |

| dimethylammonium nitrate | S. aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Data derived from various studies on QACs and their derivatives.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The MTT assay is commonly used for this purpose, measuring cell viability in response to different concentrations of the compound.

Case Study: MTT Assay Results

In a study evaluating the cytotoxic effects on human fibroblast cells, the following results were observed:

- Concentration of 10 µg/mL : No significant cytotoxicity observed.

- Concentration of 50 µg/mL : Approximately 20% reduction in cell viability.

- Concentration of 100 µg/mL : Approximately 50% reduction in cell viability.

These findings suggest that while the compound possesses antimicrobial properties, it may exhibit cytotoxic effects at higher concentrations.

Therapeutic Applications

The unique properties of this compound make it a candidate for several therapeutic applications:

- Antimicrobial Coatings : Its ability to inhibit microbial growth suggests potential use in medical devices and surfaces.

- Drug Delivery Systems : The compound can be incorporated into polymeric matrices for controlled drug release.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.